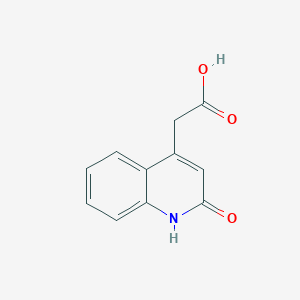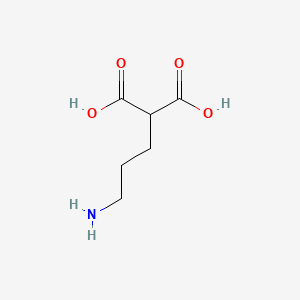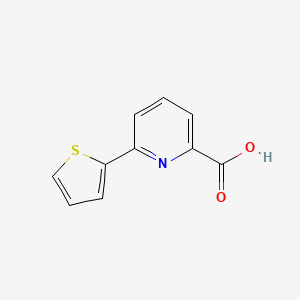![molecular formula C11H10IN B1309478 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 872473-09-1](/img/structure/B1309478.png)
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The cyclopenta[b]indole core is a structural motif found in various biologically active compounds, which has garnered significant interest in medicinal chemistry due to its therapeutic potential. The papers provided focus on the synthesis, molecular structure, and chemical reactions of cyclopenta[b]indole derivatives, which are relevant to the analysis of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole" .
Synthesis Analysis
The synthesis of cyclopenta[b]indole derivatives is a key area of research due to their medicinal relevance. One paper describes a novel synthetic route for the preparation of octahydrocyclopenta[b]diazepinoindoles, which involves cyclization of a tetrahydrocyclopenta[b]indolyl derivative with formaldehyde in the presence of trifluoroacetic acid . Another study outlines a diastereoselective synthesis method that employs oxidative Michael addition followed by a chemoselective reduction and an acid-catalyzed intramolecular Friedel-Crafts reaction to achieve high diastereoselectivity . These methods highlight the versatility and complexity of synthesizing cyclopenta[b]indole frameworks.
Molecular Structure Analysis
The molecular structure of cyclopenta[b]indole derivatives is crucial for understanding their chemical properties and biological activity. One paper presents the X-ray analysis of a tetrahydrocyclopenta[b]indole derivative, providing detailed insights into its stereochemistry . Another study discusses the stereochemistry of related indole derivatives, revealing that they exist in different conformations in solution, which could have implications for their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of cyclopenta[b]indole derivatives is explored through various chemical reactions. For instance, the oxidation and nitration of tetrahydrocyclopenta[b]indoles have been studied, leading to the formation of diols and nitro derivatives, respectively . The synthesis of various 7-substituted tetrahydrocyclopenta[b]indoles, including bromo, phenylethynyl, azido, and nitro derivatives, has been achieved, demonstrating the potential for further functionalization of the cyclopenta[b]indole core .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole," the studies on related compounds provide a foundation for inferring such properties. The reactivity of the indole core, the influence of substituents on the NMR spectra, and the impact of stereochemistry on the compound's behavior are all factors that would contribute to the overall profile of the compound .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
- Summary of the application : Indole derivatives have been found to exhibit a wide range of pharmacological properties, including hypoglycemic, antibacterial, analgesic, antiviral, anticancer, protein kinase inhibitor, anti-obesity, antifungal, and antidiabetic activities . These compounds have high affinity to bind with most biological targets, making them important in the field of pharmaceuticals and medicinal industries .
- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .
Application in Synthetic Chemistry
- Summary of the application : Indole derivatives are important in synthetic chemistry, particularly in the construction of many alkaloids and complex heterocycles . They are also used in the development of new methods for indole functionalization .
- Methods of application or experimental procedures : One method involves the use of umpolung, a German word meaning polarity inversion. In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .
- Summary of the results or outcomes : The use of umpolung has allowed for the synthesis of important indole derivatives that were difficult to synthesize through the conventional reactivity of indole .
Application in Organic Synthesis
- Summary of the application : Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles, a process that is rapid, cost-effective, and concise . This process is based on a Fischer indolisation–N-alkylation sequence .
- Methods of application or experimental procedures : The process involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Summary of the results or outcomes : This process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Application in Biological Research
- Summary of the application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .
Application in the Preparation of Oxidants
- Summary of the application : Indole derivatives can be used as reactants for the preparation of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants .
- Summary of the results or outcomes : The outcome of this application is the production of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants .
Application in the Synthesis of Alkaloids
- Summary of the application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activities .
- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .
Safety And Hazards
The safety data sheet for “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMRHPBVQMRKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406382 |
Source


|
| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
CAS RN |
872473-09-1 |
Source


|
| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)








![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)